OligomycinC
Overview
Description
Oligomycin C is a macrolide antibiotic produced by the bacterium Streptomyces. It is part of the oligomycin family, which also includes oligomycin A and oligomycin B. These compounds are known for their potent inhibitory effects on adenosine triphosphate synthase, an enzyme crucial for cellular energy production. Oligomycin C, like its counterparts, has significant antibacterial properties but is also toxic to other organisms, including humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oligomycin C is typically isolated from the fermentation broth of Streptomyces species. The process involves culturing the bacteria under specific conditions that promote the production of oligomycins. The fermentation broth is then subjected to various extraction and purification steps to isolate oligomycin C.
Industrial Production Methods
Industrial production of oligomycin C follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques such as high-performance liquid chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oligomycin C undergoes several types of chemical reactions, including:
Oxidation: Oligomycin C can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in oligomycin C.
Substitution: Substitution reactions can introduce new functional groups into the oligomycin C molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
Oligomycin C has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of adenosine triphosphate synthase inhibition.
Biology: Employed in research on cellular respiration and energy production.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit cellular energy production.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents
Mechanism of Action
Oligomycin C exerts its effects by binding to the F_O subunit of adenosine triphosphate synthase, blocking the proton channel necessary for oxidative phosphorylation. This inhibition prevents the synthesis of adenosine triphosphate from adenosine diphosphate and inorganic phosphate, leading to a significant reduction in cellular energy production. The inhibition of adenosine triphosphate synthesis also reduces electron flow through the electron transport chain, although electron flow is not completely stopped due to proton leak or mitochondrial uncoupling .
Comparison with Similar Compounds
Similar Compounds
Oligomycin A: Another member of the oligomycin family, known for its potent inhibitory effects on adenosine triphosphate synthase.
Oligomycin B: Similar to oligomycin A and C, with slight variations in its chemical structure and inhibitory potency.
Rutamycin B: A related macrolide antibiotic with similar inhibitory effects on adenosine triphosphate synthase.
Uniqueness
Oligomycin C is unique in its specific binding affinity and inhibitory potency compared to other oligomycins. Its distinct chemical structure allows for unique interactions with the adenosine triphosphate synthase enzyme, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,4Z,5'S,6S,6'S,7R,8S,10R,11S,12S,14S,15S,16R,18Z,20Z,22R,25S,27R,28S,29R)-22-ethyl-7,11,15-trihydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O10/c1-12-35-17-15-13-14-16-26(3)39(48)30(7)41(50)32(9)43(52)33(10)42(51)31(8)40(49)27(4)18-21-38(47)53-44-29(6)36(20-19-35)54-45(34(44)11)23-22-25(2)37(55-45)24-28(5)46/h13-15,17-18,21,25-37,39-40,43-44,46,48-49,52H,12,16,19-20,22-24H2,1-11H3/b14-13-,17-15-,21-18-/t25-,26+,27-,28+,29+,30-,31-,32+,33-,34-,35-,36-,37-,39-,40+,43-,44+,45-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMLZMMKTYEOKV-BGVGKYJCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)C)C)O)C)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C\[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@H]([C@H]([C@@H](C/C=C\C=C1)C)O)C)C)O)C)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11052-72-5 | |
Record name | Oligomycin A, 12-deoxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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